4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride
CAS No.: 955027-66-4
Cat. No.: VC2705494
Molecular Formula: C13H27Cl2N3O
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955027-66-4 |
|---|---|
| Molecular Formula | C13H27Cl2N3O |
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | 4-(3-piperidin-1-ylpropyl)-1,4-diazepan-5-one;dihydrochloride |
| Standard InChI | InChI=1S/C13H25N3O.2ClH/c17-13-5-6-14-7-12-16(13)11-4-10-15-8-2-1-3-9-15;;/h14H,1-12H2;2*1H |
| Standard InChI Key | SWQAALNZZGIVLE-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CCCN2CCNCCC2=O.Cl.Cl |
| Canonical SMILES | C1CCN(CC1)CCCN2CCNCCC2=O.Cl.Cl |
Introduction
Chemical Identity and Properties
4-(3-Piperidin-1-yl-propyl)- diazepan-5-one dihydrochloride is a diazepan derivative with a molecular formula of C13H27Cl2N3O and a molecular weight of 312.3 g/mol. The compound is registered under CAS number 955027-66-4 and features a diazepane core structure with a ketone functional group at the 5-position. This heterocyclic structure contains multiple nitrogen atoms that serve as potential binding sites in biological systems.
The IUPAC name of the compound is 4-(3-piperidin-1-ylpropyl)-1,4-diazepan-5-one;dihydrochloride, indicating its structure consists of a diazepan-5-one skeleton substituted at the 4-position with a 3-piperidin-1-yl-propyl group. The dihydrochloride salt formation enhances water solubility compared to the free base form, which is advantageous for various research applications and handling in laboratory settings.
Structural Features and Characteristics
The structural backbone of 4-(3-Piperidin-1-yl-propyl)- diazepan-5-one dihydrochloride consists of two main components: a 1,4-diazepan-5-one core and a piperidine ring connected via a propyl linker. This arrangement creates a molecule with multiple basic nitrogen centers, which form salt bridges with the hydrochloride counterions.
Key Structural Elements
The 1,4-diazepan-5-one portion contains a seven-membered ring with two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. This structure is similar to the base structure identified in related patents as having potential biological activity . The piperidine component, a six-membered saturated heterocycle containing one nitrogen atom, is connected to the diazepan ring through a flexible three-carbon chain.
The presence of the carbonyl group in the diazepan ring creates a potential hydrogen bond acceptor site, while the nitrogen atoms throughout the molecule can serve as hydrogen bond donors or acceptors depending on their protonation state. In the dihydrochloride salt form, at least two of these nitrogen atoms are protonated, affecting the compound's solubility and binding characteristics.
Related Compounds and Comparative Analysis
Understanding related compounds provides valuable context for interpreting the potential properties and applications of 4-(3-Piperidin-1-yl-propyl)- diazepan-5-one dihydrochloride.
Structural Analogs
Several structural analogs were identified in the patent literature and chemical databases:
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1-(Piperidin-4-yl)-1,4-diazepan-5-one: This compound shares the diazepan structure but lacks the propyl chain and has the piperidine attached directly to the diazepan ring at a different position.
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4-(2-pyrrolidin-l-yl-ethyl)-[l,4]diazepan-5-one: This analog features a pyrrolidine ring (a five-membered nitrogen heterocycle) instead of piperidine, connected through an ethyl rather than propyl linker .
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1-(5-Phenylpyridin-3-yl)-1,4-diazepane: While this compound contains the 1,4-diazepane core structure, it lacks the carbonyl group at position 5 and features a phenylpyridyl substituent rather than a piperidinylpropyl group .
These structural analogs suggest that the diazepan/diazepane framework has been explored with various substituents to optimize properties for specific applications, particularly in the context of chemokine receptor modulation.
Structure-Activity Relationships
The patent literature suggests that variations in the substituents on the diazepan core can significantly impact biological activity. The presence of specific functional groups and their spatial arrangement likely affects binding affinity to target receptors. The propyl linker in 4-(3-Piperidin-1-yl-propyl)- diazepan-5-one dihydrochloride provides a specific distance and flexibility between the diazepan and piperidine moieties, which may be critical for its interaction with biological targets.
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